molecular formula C19H14N2O4 B10904885 Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10904885
M. Wt: 334.3 g/mol
InChI Key: RDTNMMNLJOKKFI-UHFFFAOYSA-N
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Description

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a tolyl group, and an isoxazolo[5,4-b]pyridine scaffold. This compound is of significant interest in the fields of organic chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid and a halogenated precursor.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its combination of functional groups and its potential for diverse biological activities. Its isoxazolo[5,4-b]pyridine scaffold is particularly noteworthy for its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

methyl 6-(furan-2-yl)-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C19H14N2O4/c1-11-5-7-12(8-6-11)17-16-13(19(22)23-2)10-14(15-4-3-9-24-15)20-18(16)25-21-17/h3-10H,1-2H3

InChI Key

RDTNMMNLJOKKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)OC

Origin of Product

United States

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